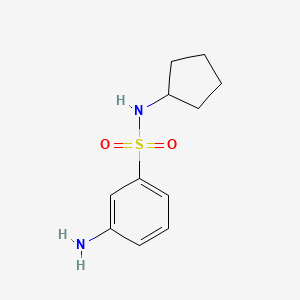

3-Amino-N-cyclopentyl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-N-cyclopentyl-benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.33 g/mol It is characterized by the presence of an amino group, a cyclopentyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopentyl-benzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with cyclopentylamine under suitable conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-N-cyclopentyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the sulfonamide group may produce corresponding amines .

Applications De Recherche Scientifique

3-Amino-N-cyclopentyl-benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

The mechanism of action of 3-Amino-N-cyclopentyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and sulfonamide moiety are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

- 3-Amino-N-cyclohexyl-benzenesulfonamide

- 3-Amino-N-cyclopropyl-benzenesulfonamide

- 3-Amino-N-cyclobutyl-benzenesulfonamide

Comparison: 3-Amino-N-cyclopentyl-benzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs with cyclohexyl, cyclopropyl, or cyclobutyl groups.

Activité Biologique

3-Amino-N-cyclopentyl-benzenesulfonamide (CAS No. 436095-38-4) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, carbonic anhydrase inhibition, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a cyclopentyl moiety and an amino group. This structure is significant in determining its biological activity, particularly its interaction with enzymes and receptors.

The primary biological activities of this compound can be categorized as follows:

- Carbonic Anhydrase Inhibition : The compound acts as an inhibitor of human carbonic anhydrase II (hCA II), a metalloenzyme critical for various physiological processes. The sulfonamide group facilitates binding to the zinc ion in the enzyme's active site, inhibiting its catalytic function .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its activity is comparable to other known sulfonamides, with minimum inhibitory concentrations (MIC) suggesting moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases. The inhibition of TNFα production in LPS-stimulated models indicates a promising anti-inflammatory profile .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Carbonic Anhydrase Inhibition | Zinc ion binding via sulfonamide group | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of TNFα production |

Case Study: Antimicrobial Efficacy

In a study evaluating various sulfonamides, this compound was tested against standard bacterial strains. The results indicated an MIC of 250 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial activity comparable to traditional sulfa drugs .

Case Study: Anti-inflammatory Activity

A separate investigation into the anti-inflammatory properties revealed that this compound significantly reduced TNFα levels in LPS-stimulated macrophages by approximately 65% at a dosage of 10 mg/kg. This suggests its potential utility in managing chronic inflammatory conditions .

Propriétés

IUPAC Name |

3-amino-N-cyclopentylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJEOLLXLZFCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390415 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-38-4 |

Source

|

| Record name | 3-Amino-N-cyclopentylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.